molecular formula C7H13BrO2S B1454560 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane CAS No. 1423031-60-0

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane

Cat. No. B1454560
CAS RN: 1423031-60-0
M. Wt: 241.15 g/mol
InChI Key: NLGMVDVRUYIXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethyl compounds are typically used as intermediates in the synthesis of more complex organic molecules. They often participate in reactions involving nucleophilic substitution, where the bromine atom is replaced by another group .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . For example, bromoacetone can be prepared by combining bromine and acetone, with catalytic acid .


Molecular Structure Analysis

Bromomethyl compounds typically have a carbon-bromine bond, which is polar due to the electronegativity difference between carbon and bromine .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions, including nucleophilic substitution and elimination reactions .


Physical And Chemical Properties Analysis

Bromoacetone, a bromomethyl compound, is a colorless liquid with a boiling point of 137 °C and a density of 1.634 g/cm3 .

Scientific Research Applications

Improved Synthetic Procedures

Researchers have focused on improving the synthetic procedures of compounds like bromomethyl cyclobutane, which is closely related to the chemical of interest. The aim was to develop processes that are suitable for industrial production, highlighting the importance of these compounds in synthetic organic chemistry and potential applications in various industries. The process described involves mild reaction conditions and convenient work-up, indicating its suitability for scaling up (D. Hui, 2003).

Application in Pheromone Synthesis

One significant application of related bromomethyl compounds is in the synthesis of pheromones, such as those for the Ips typographus spark beetle. This application demonstrates the utility of these compounds in creating environmentally friendly pest control methods. The synthesis involves the transformation of carboxylic acid esters into allyl halides, showcasing the versatility of bromomethyl compounds in synthetic chemistry (E. A. Matyushenkov & O. Kulinkovich, 2006).

Advanced Organic Synthesis

Another research avenue explores the synthesis of adducts with 2-bromoethanesulfonyl bromide, indicating the potential for creating novel organic molecules with complex structures. These studies demonstrate the role of bromomethyl compounds in facilitating unique chemical transformations, leading to materials with potential applications in medicinal chemistry and material science (S. G. Kostryukov & Yu. Yu. Masterova, 2020).

Molecular Structure Analysis

Research also extends to the structural analysis of cyclobutane-containing compounds, highlighting their significance in studying molecular conformations and chemical reactivity. This area of research is crucial for understanding the fundamental aspects of chemical bonds and reactions, which is essential for designing new compounds with desired properties (Letters in Applied NanoBioScience, 2022).

Mechanism of Action

The mechanism of action of bromomethyl compounds depends on their structure and the specific reaction they are involved in .

Safety and Hazards

Bromoacetone was used in World War I as a chemical weapon due to its toxicity . Therefore, bromomethyl compounds should be handled with care.

Future Directions

The future directions for bromomethyl compounds could involve their use in the synthesis of new pharmaceuticals and materials .

properties

IUPAC Name

1-(bromomethyl)-1-(methylsulfonylmethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMVDVRUYIXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 3
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 4
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 5
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 6
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.